1,4-Dideoxy-1,4-imino-L-arabinitol

Glycogen metabolism Enantioselectivity Enzyme inhibition

Choose 1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) for its stereochemically defined pyrrolidine scaffold, offering distinct α-glucosidase selectivity versus the D-enantiomer (DAB) and clinically approved piperidine iminosugars (miglitol, miglustat). LAB serves as an essential enantiomeric control in glycogen phosphorylase studies and provides a superior starting point for lysosomal acid α-glucosidase pharmacological chaperone development. C-4 alkylated/arylated LAB derivatives achieve potent, selective inhibition of intestinal maltase, isomaltase, and sucrase, suppressing postprandial hyperglycemia at doses approximately 10-fold lower than miglitol — without perturbing glycoprotein maturation. Insist on LAB for target-specific, scaffold-driven outcomes.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 100937-53-9
Cat. No. B028629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-imino-L-arabinitol
CAS100937-53-9
Synonyms1,4-dideoxy-1,4-imino-D-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-iminoarabinitol
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoribitol
2-hydroxymethylpyrrolidine-3,4-diol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O
InChIInChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1
InChIKeyOQEBIHBLFRADNM-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dideoxy-1,4-imino-L-arabinitol (CAS 100937-53-9): Iminosugar Scaffold for Selective Glycosidase and Glycogen Pathway Modulation


1,4-Dideoxy-1,4-imino-L-arabinitol (LAB, CAS 100937-53-9) is a polyhydroxylated pyrrolidine iminosugar that functions as a selective and potent α-glycosidase inhibitor [1]. It is the L-enantiomer of the D-arabinitol analogue (DAB) and belongs to a class of five-membered sugar mimics with demonstrated activity against glycogen-metabolizing enzymes and intestinal disaccharidases [2]. Unlike clinically used iminosugars such as miglitol and miglustat, LAB and its alkylated derivatives exhibit a distinct enzyme inhibition profile and molecular binding orientation, forming the basis for targeted research applications in glycemic control and lysosomal storage disease pharmacology [3].

Why 1,4-Dideoxy-1,4-imino-L-arabinitol Cannot Be Substituted by Miglitol, Miglustat, or Its D-Enantiomer in Targeted Research


Generic substitution among iminosugar glycosidase inhibitors fails due to fundamentally divergent enzyme selectivity profiles, binding modes, and stereochemical determinants of potency. While miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ) are clinically approved piperidine-based iminosugars, the pyrrolidine scaffold of LAB produces distinct inhibition spectra across glycosidase families [1]. The enantiomeric pair LAB and DAB exhibit starkly divergent inhibition: DAB is a potent glycogen phosphorylase inhibitor, whereas LAB shows minimal activity on this target, instead demonstrating selectivity for specific α-glucosidases [2]. Furthermore, α-1-C-alkylated LAB derivatives differ from miglitol in that they do not influence oligosaccharide processing and glycoprotein maturation, a mechanistic distinction confirmed by mass spectrometric analysis [1]. These stereochemical and scaffold-driven differences render cross-class substitution scientifically invalid for enzyme inhibition studies, pharmacological chaperone development, or in vivo glycemic control models.

1,4-Dideoxy-1,4-imino-L-arabinitol: Quantitative Comparator-Based Differentiation Evidence for Procurement Decisions


LAB vs DAB Enantiomer: Glycogen Phosphorylase Inhibition Selectivity Profile

LAB exhibits markedly reduced glycogen phosphorylase inhibition compared to its D-enantiomer DAB, establishing enantiomer-specific target engagement [1].

Glycogen metabolism Enantioselectivity Enzyme inhibition

α-1-C-Butyl-LAB vs Miglitol: Intestinal Maltase Inhibition Potency Comparison

The α-1-C-butyl derivative of LAB demonstrates sub-micromolar intestinal maltase inhibition, with an IC50 value of 0.13 μM [1].

Postprandial hyperglycemia Intestinal disaccharidase IC50 comparison

α-1-C-Butyl-LAB vs Miglitol: Differential Glycoprotein Processing Effects

MALDI-TOF mass spectrometric analysis reveals that α-1-C-butyl-LAB does not influence oligosaccharide processing and glycoprotein maturation, unlike miglitol [1].

Glycoprotein maturation Mechanistic selectivity Off-target effects

LAB Derivatives vs DAB Derivatives: Divergent β-Glucosidase and β-Galactosidase Inhibition Profiles

Enantiomeric LAB derivatives exhibit sharply decreased bovine liver β-glucosidase and β-galactosidase inhibitions compared to their DAB counterparts, while showing increased α-glucosidase inhibition [1].

Lysosomal storage disease Pharmacological chaperone Enantiomer selectivity

C-4 Alkylated LAB vs DAB Derivatives: Differential Rat Intestinal Sucrase and Maltase Inhibition

C-4 branched LAB alkyl and phenyl derivatives showed potent α-glucosidase inhibition, particularly against human lysosomal acid α-glucosidase, while C-4 DAB derivatives with small alkyl groups showed enhanced inhibition of rat intestinal maltase and sucrase [1].

Intestinal disaccharidase Structure-activity relationship C-4 modification

LAB vs DAB vs DNJ vs Miglustat: Glycogen Debranching Enzyme Inhibition Ranking

DAB exhibits an IC50 of 8.4 μM (8,400 nM) against glycogen debranching enzyme (amylo-1,6-glucosidase), while LAB shows minimal activity on this target . Comparative data from the same assay system shows 1-deoxynojirimycin (DNJ) and miglustat with IC50 values of 10 μM (10,000 nM) .

Glycogen debranching enzyme Amylo-1,6-glucosidase IC50 ranking

1,4-Dideoxy-1,4-imino-L-arabinitol: Evidence-Backed Research and Procurement Application Scenarios


Postprandial Hyperglycemia Research Using α-1-C-Alkylated LAB Derivatives

For investigators studying intestinal α-glucosidase inhibition as a strategy to control postprandial blood glucose excursions, α-1-C-butyl-LAB offers a defined molecular tool with quantifiable differentiation from miglitol. The compound achieves potent inhibition of intestinal maltase (IC50 0.13 μM), isomaltase (IC50 4.7 μM), and sucrase (IC50 0.032 μM) [1]. Notably, in vivo studies demonstrate that α-1-C-butyl-LAB suppresses postprandial hyperglycemia at an effective dose approximately 10-fold lower than that required for miglitol [1], providing a potency advantage for dose-ranging studies. Furthermore, the compound does not perturb oligosaccharide processing or glycoprotein maturation, a mechanistic distinction from miglitol confirmed by MALDI-TOF mass spectrometry [1], which may reduce confounding variables in glycobiology-focused metabolic studies.

Lysosomal Acid α-Glucosidase Inhibitor Development for Pompe Disease Research

C-4 alkylated and arylated LAB derivatives exhibit potent and selective inhibition of human lysosomal acid α-glucosidase, the enzyme deficient in Pompe disease [1]. In comparative enzyme profiling, C-4 branched LAB alkyl and phenyl derivatives demonstrated preferential inhibition of lysosomal acid α-glucosidase over intestinal disaccharidases, whereas C-4 DAB derivatives showed the opposite selectivity with enhanced intestinal maltase and sucrase inhibition [1]. This enantiomer-specific lysosomal targeting makes the LAB scaffold a superior starting point for developing pharmacological chaperones or active-site probes for lysosomal α-glucosidase, distinguishing it from the DAB scaffold which is better suited for intestinal α-glucosidase programs.

Enantioselective Glycosidase Profiling in Enzyme Selectivity Studies

LAB serves as an essential enantiomeric control in studies investigating the stereochemical determinants of glycosidase inhibition. Direct comparative data show that LAB exhibits minimal inhibition of glycogen phosphorylase, in stark contrast to its enantiomer DAB which is a potent inhibitor of this target [1]. Similarly, α-1-C-alkyl LAB derivatives show sharply decreased β-glucosidase and β-galactosidase inhibition compared to their DAB counterparts, while exhibiting increased α-glucosidase inhibition [2]. This enantiomer-specific inhibition fingerprint enables researchers to deconvolute stereochemical contributions to target engagement and provides a validated negative control compound when DAB-mediated glycogen phosphorylase inhibition is the primary focus.

Structure-Activity Relationship Studies for Pyrrolidine-Based Iminosugar Optimization

The LAB pyrrolidine core provides a well-characterized scaffold for medicinal chemistry optimization programs targeting α-glucosidases. C-4 alkylated LAB derivatives maintain high similarity in binding modes with the active site of N-terminal maltase-glucoamylase (ntMGAM), while C-4 arylation introduces T-shaped π-π stacking interactions with residue Trp-406 that further modulate enzyme interactions [1]. This scaffold-specific binding behavior differs from that of C-4 DAB derivatives, whose binding modes vary with alkyl group size and exhibit distinct planar distortions with aryl substituents [1]. For SAR-driven lead optimization, the LAB scaffold offers predictable binding characteristics that can be rationally tuned through C-4 modifications, providing a defined chemical starting point distinct from both the DAB enantiomer and piperidine-based iminosugars such as DNJ derivatives.

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